2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by its intricate molecular architecture. The compound features:
- A 4-methyl-1,3-thiazole core, a heterocyclic ring system known for its role in modulating biological activity.
- An acetylated cyclopentylamino group at position 2, which enhances lipophilicity and binding affinity to hydrophobic targets.
Thiazole derivatives are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s structural complexity—particularly the combination of imidazole and cyclopentyl moieties—suggests unique interactions with biological targets, though specific studies on its applications remain sparse in the provided literature.
Properties
IUPAC Name |
2-[acetyl(cyclopentyl)amino]-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-11-15(16(24)19-8-7-13-9-18-10-20-13)25-17(21-11)22(12(2)23)14-5-3-4-6-14/h9-10,14H,3-8H2,1-2H3,(H,18,20)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMJYTXEQJJQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2CCCC2)C(=O)C)C(=O)NCCC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with analogous thiazole derivatives (Table 1). Key differentiating factors include substituent groups, molecular weight, and reported biological activities.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
*Estimated based on structural analogs.
Key Insights from Comparative Analysis:
Cyclopentyl and isopentyl groups improve membrane permeability compared to smaller substituents like cyclopropyl, as seen in cyclohexenyl derivatives .
Biological Activity Trends :
- Compounds with aromatic substituents (e.g., methoxyphenyl, pyridyl) exhibit stronger anticancer activity due to intercalation or receptor antagonism .
- Thiazolylidene and thiadiazole derivatives show broader antimicrobial profiles, likely due to interference with bacterial cell-wall synthesis .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step protocols involving thiazole ring formation, acetylation, and imidazole coupling, similar to methods described for structurally complex analogs .
Uniqueness of the Target Compound:
The simultaneous presence of imidazole, cyclopentyl, and acetylated amino groups distinguishes it from other thiazole derivatives. This combination may enable dual functionality—e.g., targeting both hydrophobic enzyme pockets (via cyclopentyl) and polar active sites (via imidazole) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
